Cinnamoyl tryptamine chemical structure and properties
Cinnamoyl tryptamine chemical structure and properties
An In-Depth Technical Guide to Cinnamoyl Tryptamine: Structure, Properties, and Therapeutic Potential
Executive Summary
Cinnamoyl tryptamine is a synthetic hybrid molecule that marries the well-established neuro-active tryptamine scaffold with the versatile cinnamoyl moiety derived from cinnamic acid. This unique combination presents a compelling subject for therapeutic investigation, leveraging the potential for central nervous system activity from the tryptamine core and the broad-spectrum biological effects—including anti-inflammatory, antioxidant, and anticancer properties—associated with the cinnamoyl group. This technical guide provides a comprehensive overview of cinnamoyl tryptamine's chemical structure, physicochemical properties, a robust synthetic protocol, and an exploration of its potential mechanisms of action and therapeutic applications. It is intended for researchers, chemists, and drug development professionals seeking to understand and explore the scientific landscape of this promising compound.
Introduction: A Tale of Two Moieties
The rationale behind the design of cinnamoyl tryptamine lies in the strategic combination of two biologically significant parent molecules: tryptamine and cinnamic acid.
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Tryptamine: As a foundational monoamine alkaloid, tryptamine is a derivative of the amino acid tryptophan. Its indole ring structure is a core feature of numerous critical biomolecules, including the neurotransmitter serotonin and the hormone melatonin. Tryptamine and its derivatives are well-documented for their roles as neuromodulators, acting on serotonin and trace amine-associated receptors (TAARs) to influence various neurological processes.
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Cinnamic Acid and its Derivatives: The cinnamoyl group is derived from cinnamic acid, a compound abundant in nature, most notably in cinnamon. Cinnamaldehyde, a related compound, and other cinnamoyl derivatives exhibit a remarkable breadth of pharmacological activities, including potent anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects. Much of this activity is attributed to the α,β-unsaturated carbonyl system, which can participate in crucial biological reactions, such as Michael additions with cellular nucleophiles.
By forming a stable amide linkage between these two moieties, cinnamoyl tryptamine emerges as a novel chemical entity. The hypothesis is that this molecule may exhibit unique or synergistic properties, potentially acting as a multi-target therapeutic agent capable of modulating neurological pathways while simultaneously combating underlying inflammation and oxidative stress—hallmarks of many complex diseases.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of cinnamoyl tryptamine are essential for its handling, formulation, and interpretation in biological assays. The structure consists of a tryptamine backbone where the primary amine is acylated by a cinnamoyl group.
Chemical Structure:
N-((E)-3-phenylallyl)-2-(1H-indol-3-yl)ethan-1-amine
| Property | Value | Source |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]cinnamamide | |
| CAS Number | 212707-61-4 | |
| Molecular Formula | C₁₉H₁₈N₂O | |
| Molecular Weight | 290.36 g/mol | |
| Canonical SMILES | C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32 |
Solubility & Stability: Experimental solubility data for cinnamoyl tryptamine is not widely published. However, based on its structure—a large, relatively nonpolar aromatic system with an amide linker—it is predicted to be poorly soluble in water. It is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. The molecule is generally stable, although the trans configuration of the double bond in the cinnamoyl group could be susceptible to photoisomerization to the cis form under prolonged UV light exposure.
Synthesis and Characterization
The synthesis of cinnamoyl tryptamine is a straightforward and high-yielding process based on standard organic chemistry principles.
Synthetic Strategy: Amide Coupling
The most common and efficient method for synthesizing cinnamoyl tryptamine is through an amide coupling reaction between tryptamine and an activated form of trans-cinnamic acid. The choice of coupling agent is critical for ensuring a high yield and purity by activating the carboxylic acid for nucleophilic attack by the primary amine of tryptamine, without requiring harsh conditions that could degrade the indole ring. Alternatively, converting cinnamic acid to cinnamoyl chloride provides a highly reactive acylating agent.
Experimental Protocol: Synthesis via Cinnamoyl Chloride
This protocol describes a reliable, self-validating method for the synthesis of cinnamoyl tryptamine. The success of the reaction is easily monitored by Thin Layer Chromatography (TLC) and confirmed by standard spectroscopic methods.
Materials:
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Tryptamine (1.0 eq)
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trans-Cinnamoyl chloride (1.05 eq)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Step-by-Step Procedure:
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Reactant Dissolution: Dissolve tryptamine (1.0 eq) and the base (TEA or DIPEA, 2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0 °C in an ice bath. Causality: The base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Cooling prevents potential side reactions.
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Acylation: Dissolve trans-cinnamoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring tryptamine solution over 15-20 minutes. Causality: Dropwise addition maintains a low concentration of the highly reactive acyl chloride, minimizing polymerization and other side reactions.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC, observing the consumption of the tryptamine starting material (visualized with ninhydrin or UV light).
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Workup - Quenching: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid chloride and the hydrochloride salt of the base.
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Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Causality: The water wash removes water-soluble impurities and salts, while the brine wash helps to break any emulsions and begins the drying process.
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Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient system to elute the pure cinnamoyl tryptamine.
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Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum to obtain cinnamoyl tryptamine, typically as a white or off-white solid.
Visualization of Synthetic Workflow
